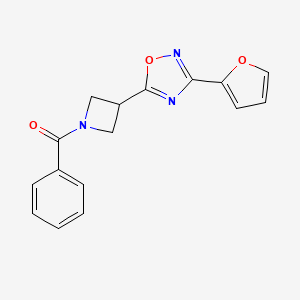

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Une étude menée par Kalyaev et al. a démontré que les dérivés de ce composé présentent une bonne activité antimicrobienne contre les champignons levuriformes, y compris Candida albicans . Des recherches supplémentaires pourraient explorer leur potentiel en tant que nouveaux agents antimicrobiens.

- Les composés contenant de l'imidazole ont des applications diverses, notamment des activités antifongiques, antibactériennes et anti-inflammatoires . Compte tenu de la similitude structurelle, explorer des dérivés de l'imidazole basés sur ce composé pourrait être intéressant.

Activité Antimicrobienne

Dérivés de l'Imidazole

Mécanisme D'action

Furan

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. Compounds containing furan rings can have various biological activities .

Oxadiazole

Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities .

Azetidine

Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom. Azetidine derivatives are found in a variety of biologically active compounds .

Activité Biologique

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(phenyl)methanone , often referred to as a furan-oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the furan and oxadiazole moieties before coupling them with azetidine and phenyl groups. Common synthetic routes include:

- Formation of Furan and Oxadiazole Rings : These are synthesized through cyclization reactions involving suitable precursors.

- Coupling Reactions : The azetidine and phenyl groups are introduced via nucleophilic substitution or coupling reactions under controlled conditions.

The purity and identity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Enzymatic Interactions

Research indicates that compounds with oxadiazole structures can interact with various biological macromolecules, including enzymes. For instance, studies have shown that oxadiazole derivatives can act as inhibitors or activators of the tyrosinase enzyme , which is crucial in melanin biosynthesis and has implications in disorders like Parkinson’s disease and cancer .

The mechanism of action involves binding to specific sites on target enzymes or receptors, leading to modulation of their activity. This can result in:

- Inhibition of Enzyme Activity : Certain derivatives have been shown to inhibit tyrosinase activity, which may be beneficial in treating hyperpigmentation disorders.

- Activation Effects : Some derivatives exhibit activating effects on tyrosinase, enhancing its activity under specific conditions .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | A549 | 30 |

| Compound C | HT-1080 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Case Study 1: Tyrosinase Inhibition

In a study evaluating the effect of various substituted oxadiazoles on tyrosinase activity, it was found that certain substitutions on the phenyl group enhanced binding affinity to the active site of the enzyme. For instance, a compound without substituents showed the highest activation effect compared to those with halogen or nitro groups .

Case Study 2: Anticancer Evaluation

A recent investigation assessed the cytotoxic effects of several furan-containing oxadiazoles against multiple cancer cell lines. The study revealed that modifications in the structure significantly influenced their potency, with some compounds achieving IC50 values below 30 µM against aggressive cancer types .

5. Conclusion

The compound This compound exhibits promising biological activities that warrant further exploration. Its potential applications in treating cancer and other diseases linked to enzyme dysfunction highlight its significance in drug development. Continued research into its mechanisms and optimization of its structure could lead to novel therapeutic agents.

Propriétés

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c20-16(11-5-2-1-3-6-11)19-9-12(10-19)15-17-14(18-22-15)13-7-4-8-21-13/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDBLPWCYNJBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.